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Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422

CAS Number: 1418112-83-0 Molecular Formula: C4aH10N202S Molecular Weight: 150.2 g/mol
[1]

This technical guide provides a comprehensive overview of 3-Methylazetidine-1-sulfonamide,
a heterocyclic building block of significant interest to researchers, scientists, and drug
development professionals. The unique structural combination of a strained azetidine ring and
a sulfonamide moiety imparts desirable physicochemical properties, making it a valuable
scaffold in medicinal chemistry.

Introduction: The Scientific Rationale

The incorporation of small, strained ring systems like azetidine into drug candidates has
become a prominent strategy in modern medicinal chemistry. The four-membered azetidine
ring introduces a degree of conformational rigidity that can enhance binding affinity and
selectivity for biological targets.[2][3] Furthermore, this scaffold can improve key
pharmacokinetic properties such as metabolic stability and aqueous solubility.[4]

The sulfonamide group is a well-established pharmacophore found in a multitude of FDA-
approved drugs, exhibiting a wide range of biological activities including antibacterial,
anticancer, and anti-inflammatory effects.[2] The combination of these two moieties in 3-
Methylazetidine-1-sulfonamide creates a versatile building block with significant potential for
the development of novel therapeutics, particularly for disorders of the central nervous system
(CNS).[4][5]
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Physicochemical and Safety Data

A summary of the key physicochemical properties of 3-Methylazetidine-1-sulfonamide is

presented in the table below. This data is essential for experimental design, formulation

development, and safety assessments.

Property Value Source
CAS Number 1418112-83-0 [1][2][6]
Molecular Formula C4aH10N202S [1]
Molecular Weight 150.20 g/mol [1]
Physical Form Solid or liquid [2]

Purity

Typically =297%

Storage Conditions

Sealed in a dry environment at

room temperature

[2]

InChl Key
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[1](2]

Safety Information:

3-Methylazetidine-1-sulfonamide is associated with the following hazard statements:

e H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.
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Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye
protection, should be worn when handling this compound. All work should be conducted in a
well-ventilated fume hood.[2]

Synthesis of 3-Methylazetidine-1-sulfonamide: A
Representative Protocol

While a specific, peer-reviewed synthesis for 3-Methylazetidine-1-sulfonamide is not readily
available in the literature, a robust and logical synthetic route can be devised based on
established methodologies for the synthesis of azetidines and N-unsubstituted sulfonamides.
The following two-step protocol outlines a representative synthesis starting from the
commercially available 3-methylazetidine.

Overall Reaction Scheme:

Sulfamoyl chloride

\

Base (e.g., Triethylamine) ——® 3-Methylazetidine-1-sulfonamide Triethylammonium chloride

/

Solvent (e.g., Dichloromethane)

Click to download full resolution via product page
A representative synthetic scheme for 3-Methylazetidine-1-sulfonamide.
Step 1: Synthesis of 3-Methylazetidine (Starting Material)

The synthesis of the 3-methylazetidine starting material can be achieved through various
established routes, often involving the cyclization of a suitably substituted propane derivative.
One common approach involves the reaction of a primary arylmethylamine with a 1,3-
dihalopropane derivative, followed by deprotection.
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Step 2: N-Sulfonylation of 3-Methylazetidine

The final step involves the reaction of 3-methylazetidine with a suitable sulfonating agent to

form the N-unsubstituted sulfonamide. The use of sulfamoyl chloride in the presence of a non-

nucleophilic base is a common and effective method.

Experimental Protocol: Synthesis of 3-Methylazetidine-1-sulfonamide

Materials:

3-Methylazetidine

Sulfamoyl chloride

Triethylamine (EtsN)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a nitrogen/argon inlet, add 3-methylazetidine (1.0 equivalent)
and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

Addition of Base: Add triethylamine (1.2 equivalents) to the solution.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.

Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.1 equivalents) in a minimal
amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride
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solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the
temperature at O °C.

» Reaction Progression: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated
agueous NaHCOs solution.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and
extract the aqueous layer with DCM (2 x 20 mL).

e Washing: Combine the organic layers and wash with brine (1 x 30 mL).

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or NazSOa4, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

 Purification: Purify the crude product by flash column chromatography on silica gel, using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-
Methylazetidine-1-sulfonamide.

Analytical Characterization

The structural confirmation and purity assessment of 3-Methylazetidine-1-sulfonamide are
critical for its application in research and development. The following analytical techniques are
recommended for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e IH NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl
group (a doublet), the methine proton at the 3-position (a multiplet), and the methylene
protons on the azetidine ring (multiplets). The protons of the sulfonamide NHz group will
likely appear as a broad singlet.
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e 13C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the
methine carbon, and the methylene carbons of the azetidine ring.[7]

High-Performance Liquid Chromatography (HPLC):

Due to its polar nature, a robust HPLC method for purity analysis would likely employ a polar-
embedded column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8] A
typical mobile phase could consist of a gradient of acetonitrile and water with a suitable
additive like formic acid or ammonium acetate to ensure good peak shape. Detection can be
achieved using a UV detector (if the molecule has a chromophore, though less likely for this
structure) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass
Spectrometer (MS).[8][9]

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass
spectrometry (HRMS) can be used to verify the elemental composition.

Applications in Drug Discovery and Medicinal
Chemistry

The structural features of 3-Methylazetidine-1-sulfonamide make it an attractive scaffold for
the design of novel therapeutic agents.

Central Nervous System (CNS) Disorders:

Azetidine derivatives have been extensively explored for their potential in treating CNS
disorders.[4][5] The rigid azetidine core can help in orienting pharmacophoric groups for
optimal interaction with CNS targets such as receptors and transporters. The introduction of the
sulfonamide group can further modulate the physicochemical properties to enhance blood-
brain barrier penetration.

Enzyme Inhibition:

The sulfonamide moiety is a known zinc-binding group and is a key feature in many enzyme
inhibitors, most notably carbonic anhydrase inhibitors.[10] The 3-methylazetidine portion of the
molecule can be elaborated to introduce substituents that interact with other regions of an
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enzyme's active site, potentially leading to potent and selective inhibitors for various
therapeutic targets.

Bioisosteric Replacement:

The 3-methylazetidine group can serve as a bioisostere for other cyclic amines like piperidine
or pyrrolidine, offering a different conformational profile and improved metabolic stability. This
can be a valuable strategy in lead optimization to overcome liabilities associated with other ring
systems.
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Potential applications of 3-Methylazetidine-1-sulfonamide in drug discovery.

Conclusion

3-Methylazetidine-1-sulfonamide is a valuable and versatile building block for medicinal
chemistry and drug discovery. Its unique combination of a strained azetidine ring and a
sulfonamide functional group provides a foundation for the synthesis of novel compounds with
potentially enhanced biological activity and favorable pharmacokinetic profiles. This guide
provides a comprehensive overview of its properties, a representative synthesis, and its
potential applications, serving as a valuable resource for researchers in the pharmaceutical
sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b2456422?utm_src=pdf-custom-synthesis
https://www.organic-chemistry.org/synthesis/C1N/sulfonamides.shtm
https://pubmed.ncbi.nlm.nih.gov/34184778/
https://www.benchchem.com/product/B13348233
https://www.benchchem.com/pdf/3_Phenoxymethyl_azetidine_A_Versatile_Building_Block_for_Central_Nervous_System_Drug_Discovery.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3454511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3454511/
https://pubs.acs.org/doi/10.1021/jacs.3c08218
https://www.rsc.org/suppdata/d1/ce/d1ce00869b/d1ce00869b1.pdf
https://www.americanpharmaceuticalreview.com/Featured-Articles/341315-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/
https://www.researchgate.net/publication/40032465_A_rapid_and_sensitive_method_for_the_simultaneous_analysis_of_aliphatic_and_polar_molecules_containing_free_carboxyl_groups_in_plant_extracts_by_LC-MSMS
https://www.researchgate.net/figure/I2-mediated-synthesis-of-N-unsubstituted-sulfonamides-30-from-thiols-29-and-ammonia_fig16_355019089
https://www.benchchem.com/product/b2456422#3-methylazetidine-1-sulfonamide-cas-number-1418112-83-0
https://www.benchchem.com/product/b2456422#3-methylazetidine-1-sulfonamide-cas-number-1418112-83-0
https://www.benchchem.com/product/b2456422#3-methylazetidine-1-sulfonamide-cas-number-1418112-83-0
https://www.benchchem.com/product/b2456422#3-methylazetidine-1-sulfonamide-cas-number-1418112-83-0
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2456422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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